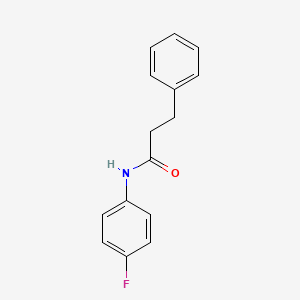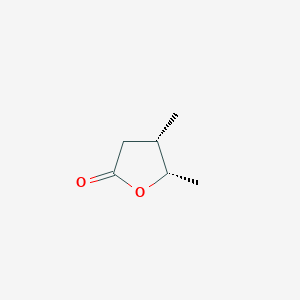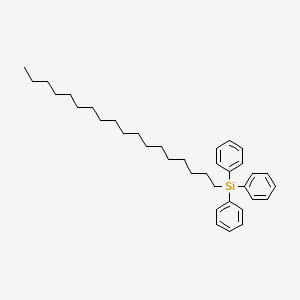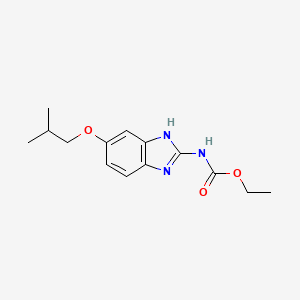![molecular formula C18H14Cl4O6S B11952234 2-[(2,6-Dichloro-4-{[3,5-dichloro-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane](/img/structure/B11952234.png)
2-[(2,6-Dichloro-4-{[3,5-dichloro-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,6-Dichloro-4-{[3,5-dichloro-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane: , also known by its chemical formula C18H14Cl4O6S , is a synthetic compound with a molecular weight of approximately 500.185 g/mol. It is a member of the oxirane family and exhibits interesting properties due to its unique structure.
Preparation Methods
a. Synthetic Routes: The synthesis of this compound involves several steps. One common method is as follows:
- Start with 2,4-dichloro-6-(2-oxiranylmethoxy)phenylsulfonyl chloride.
- React this intermediate with phenol under suitable conditions to form the desired compound.
- The reaction typically occurs under mild conditions, often at room temperature.
- Solvents such as dichloromethane or chloroform are commonly used.
- Acidic or basic catalysts may be employed to facilitate the reaction.
c. Industrial Production: While industrial-scale production details are proprietary, laboratories and research facilities synthesize this compound for scientific investigations and applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions due to the presence of the phenolic group.
Substitution: Chlorine atoms in the molecule make it susceptible to nucleophilic substitution reactions.
Phenol: Used in the initial reaction.
Chlorine sources: Employed for chlorination steps.
Acidic or basic catalysts: Facilitate the reactions.
Major Products: The primary product is the target compound itself, 2-[(2,6-Dichloro-4-{[3,5-dichloro-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a synthetic intermediate or reagent.
Biology: Investigated for potential biological activities.
Medicine: Studied for pharmacological effects.
Industry: Used in material science or as a building block for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. its structural features suggest potential interactions with cellular targets, possibly affecting signaling pathways or enzyme activity.
Comparison with Similar Compounds
While there are no direct analogs, researchers may compare it to related oxiranes or phenolic compounds. Its unique combination of chlorinated substituents sets it apart.
For further exploration, consider related compounds like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and 2,4-dichloro-6-phenyl-1,3,5-triazine .
Properties
Molecular Formula |
C18H14Cl4O6S |
|---|---|
Molecular Weight |
500.2 g/mol |
IUPAC Name |
2-[[2,6-dichloro-4-[3,5-dichloro-4-(oxiran-2-ylmethoxy)phenyl]sulfonylphenoxy]methyl]oxirane |
InChI |
InChI=1S/C18H14Cl4O6S/c19-13-1-11(2-14(20)17(13)27-7-9-5-25-9)29(23,24)12-3-15(21)18(16(22)4-12)28-8-10-6-26-10/h1-4,9-10H,5-8H2 |
InChI Key |
SIODTWFLQSTCNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=C(C=C(C=C2Cl)S(=O)(=O)C3=CC(=C(C(=C3)Cl)OCC4CO4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,2,2-Trichloro-1-[6-(2,2,2-trichloro-1-hydroxyethoxy)hexoxy]ethanol](/img/structure/B11952178.png)

![N'~1~,N'~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide](/img/structure/B11952184.png)





